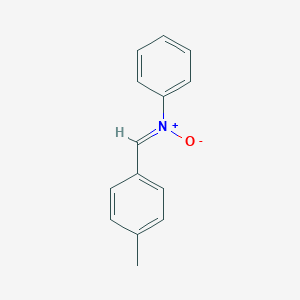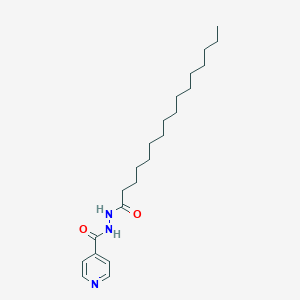
1-Isonicotinyl-2-palmitoyl hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isonicotinyl-2-palmitoyl hydrazine, also known as IPH, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. This compound is a hydrazine derivative that has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral properties.
Mécanisme D'action
The mechanism of action of 1-Isonicotinyl-2-palmitoyl hydrazine is not fully understood, but studies suggest that it may target multiple cellular pathways. In cancer cells, 1-Isonicotinyl-2-palmitoyl hydrazine has been shown to inhibit the activity of histone deacetylases, leading to the upregulation of pro-apoptotic genes. In inflammation, 1-Isonicotinyl-2-palmitoyl hydrazine has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. In viral infections, 1-Isonicotinyl-2-palmitoyl hydrazine has been shown to inhibit viral entry and replication.
Biochemical and physiological effects:
1-Isonicotinyl-2-palmitoyl hydrazine has been shown to have several biochemical and physiological effects. In cancer cells, 1-Isonicotinyl-2-palmitoyl hydrazine has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation, 1-Isonicotinyl-2-palmitoyl hydrazine has been shown to reduce the production of pro-inflammatory cytokines and inhibit immune cell activation. In viral infections, 1-Isonicotinyl-2-palmitoyl hydrazine has been shown to inhibit viral replication and reduce viral load.
Avantages Et Limitations Des Expériences En Laboratoire
1-Isonicotinyl-2-palmitoyl hydrazine has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and broad-spectrum activity against various diseases. However, 1-Isonicotinyl-2-palmitoyl hydrazine also has some limitations, including its poor solubility in water and limited stability in biological systems.
Orientations Futures
There are several future directions for 1-Isonicotinyl-2-palmitoyl hydrazine research, including the development of more efficient synthesis methods, the optimization of 1-Isonicotinyl-2-palmitoyl hydrazine formulations for improved solubility and stability, and the evaluation of 1-Isonicotinyl-2-palmitoyl hydrazine in animal models for various diseases. Additionally, further studies are needed to elucidate the mechanism of action of 1-Isonicotinyl-2-palmitoyl hydrazine and to identify potential drug targets for 1-Isonicotinyl-2-palmitoyl hydrazine-based therapies.
Conclusion:
1-Isonicotinyl-2-palmitoyl hydrazine is a synthetic compound that has shown promising potential for therapeutic applications in various diseases. Its anti-tumor, anti-inflammatory, and anti-viral properties make it a promising candidate for further research and development. While there are still many unknowns about the mechanism of action of 1-Isonicotinyl-2-palmitoyl hydrazine, its broad-spectrum activity and low toxicity make it a valuable tool for studying various cellular pathways. Future research will continue to explore the potential of 1-Isonicotinyl-2-palmitoyl hydrazine for therapeutic applications in various diseases.
Méthodes De Synthèse
1-Isonicotinyl-2-palmitoyl hydrazine can be synthesized through a multistep process involving the reaction of isonicotinic acid with palmitic acid. The resulting product is then treated with hydrazine hydrate to form 1-Isonicotinyl-2-palmitoyl hydrazine. This synthesis method has been optimized to produce high yields of pure 1-Isonicotinyl-2-palmitoyl hydrazine.
Applications De Recherche Scientifique
1-Isonicotinyl-2-palmitoyl hydrazine has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer research, 1-Isonicotinyl-2-palmitoyl hydrazine has been shown to inhibit tumor cell growth and induce apoptosis in several cancer cell lines. Inflammation research has shown that 1-Isonicotinyl-2-palmitoyl hydrazine can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In viral infection research, 1-Isonicotinyl-2-palmitoyl hydrazine has been shown to inhibit the replication of several viruses, including HIV-1, HCV, and SARS-CoV-2.
Propriétés
Numéro CAS |
101524-04-3 |
|---|---|
Nom du produit |
1-Isonicotinyl-2-palmitoyl hydrazine |
Formule moléculaire |
C22H37N3O2 |
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
N'-hexadecanoylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C22H37N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(26)24-25-22(27)20-16-18-23-19-17-20/h16-19H,2-15H2,1H3,(H,24,26)(H,25,27) |
Clé InChI |
QSWPYIVJVYOTCN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NNC(=O)C1=CC=NC=C1 |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NNC(=O)C1=CC=NC=C1 |
Synonymes |
1-isonicotinyl-2-palmitoyl hydrazine INH-PALM |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




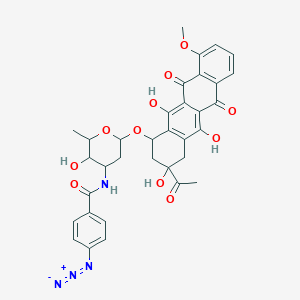
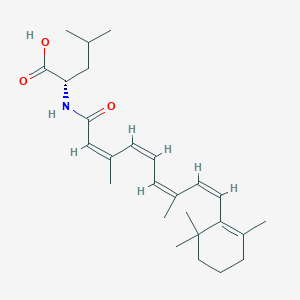
![(E,5S,6S)-5-acetyloxy-6-[(3R,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B216892.png)

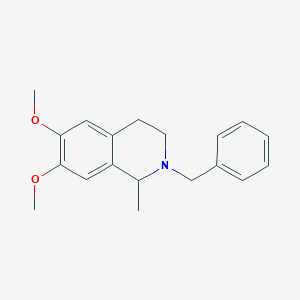

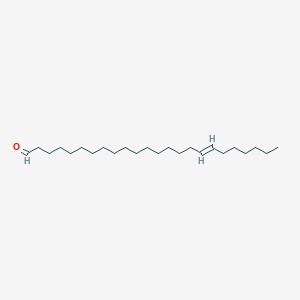
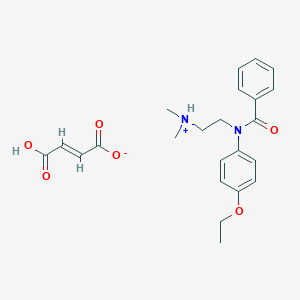
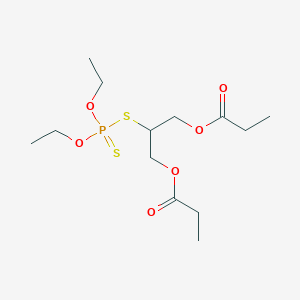
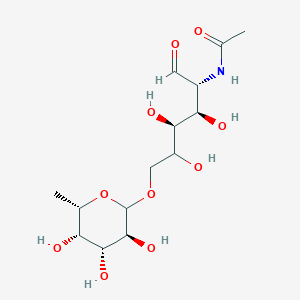
![[hydroxy-[[(2R,3S,5S)-3-hydroxy-5-[(5S)-5-methyl-2,4-dioxo-1,3-diazinan-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B216953.png)
